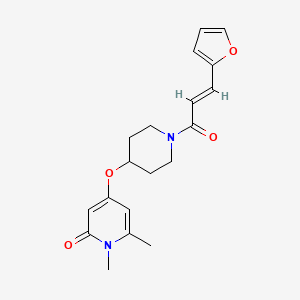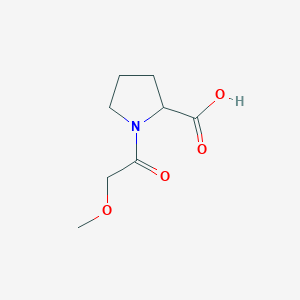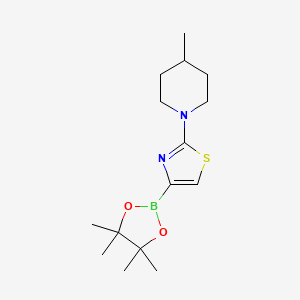![molecular formula C21H20N4O4 B2590437 N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide CAS No. 1251606-63-9](/img/structure/B2590437.png)
N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide” is a complex organic compound. It contains a trifluoromethyl group, which is often found in pharmaceuticals, agrochemicals, and materials due to its ability to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the coupling of the benzyl and benzamide fragments. Trifluoromethyl-containing compounds can be synthesized from various starting materials through selective C–F bond activation .Chemical Reactions Analysis
The trifluoromethyl group in the compound could undergo various reactions. For instance, it could participate in radical trifluoromethylation, a process that has seen recent advances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s stability and lipophilicity .科学的研究の応用
Pharmaceutical Development
The trifluoromethyl group in this compound plays a significant role in the development of new pharmaceuticals. Its presence can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the design of new therapeutic agents that require improved pharmacokinetic properties .
Agrochemical Research
In agrochemical research, the trifluoromethyl group is valued for its ability to improve the efficacy and durability of pesticides and herbicides. The compound could be investigated for its potential use in creating more potent and longer-lasting agrochemicals .
Material Science
The unique properties of the trifluoromethyl group can also be exploited in material science. This compound may contribute to the development of advanced materials with specific desired properties, such as increased resistance to degradation or improved performance in extreme conditions .
Antibacterial Agents
Research has shown that compounds with a trifluoromethyl group can be effective against antibiotic-resistant bacteria. This particular compound could be synthesized and tested for its ability to inhibit the growth of resistant strains and prevent biofilm formation, which is crucial in combating infections like MRSA .
Biofilm Eradication
Beyond preventing biofilm formation, this compound could also be studied for its ability to eradicate preformed biofilms. This is particularly important in medical settings where biofilms on surfaces or medical devices can lead to persistent infections .
Mechanism of Action Studies
Understanding the mechanism of action is vital for the development of new drugs. This compound could be used in studies aimed at identifying new bacterial targets or pathways affected by trifluoromethylated compounds, providing insights into their broad range of inhibitory effects .
将来の方向性
The study and application of trifluoromethyl-containing compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This compound, with its combination of an indazole ring and a trifluoromethyl group, could be of interest in these areas.
特性
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-12-8-9-14(10-13(12)2)21-24-23-18(28-21)11-17-22-20(25-29-17)15-6-5-7-16(26-3)19(15)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPQPDYXKCMJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-[6-({2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2590357.png)
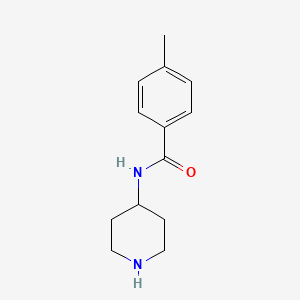
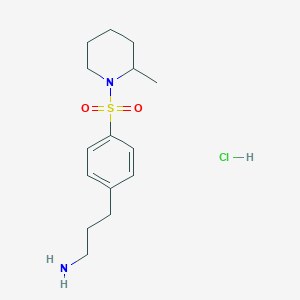
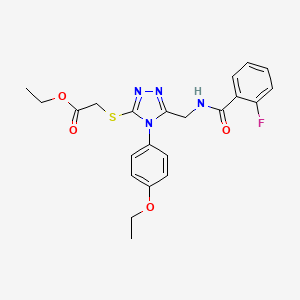
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)
![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2590372.png)
